![molecular formula C8H14N2O2 B1317114 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one CAS No. 84243-25-4](/img/structure/B1317114.png)
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one
Übersicht
Beschreibung
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one is a heterocyclic compound characterized by a spiro structure that includes an oxygen atom and two nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one has several scientific research applications, including:
Wirkmechanismus
Target of Action
The primary target of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one is the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R) . The μ-opioid receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum that modulates calcium signaling through the IP3 receptor.
Mode of Action
This compound acts as a dual ligand for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . It exhibits agonism at the MOR and antagonism at the σ1R . This means it activates the MOR and inhibits the σ1R, leading to a series of downstream effects.
Biochemical Pathways
The activation of the MOR leads to the inhibition of adenylate cyclase, decreasing the concentration of cyclic AMP. This results in the opening of potassium channels, hyperpolarization of the neuron, and inhibition of calcium channels, reducing neurotransmitter release . The antagonism of the σ1R can modulate calcium signaling and influence various ion channels, neurotransmitter systems, and cellular processes.
Result of Action
The dual action of this compound at the MOR and σ1R results in potent analgesic activity . Its action at the MOR provides pain relief, while its antagonism at the σ1R may enhance the analgesic effects and reduce certain side effects associated with opioid use .
Zukünftige Richtungen
The future directions for research on 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one could involve further exploration of its potential therapeutic applications. For instance, research could focus on its potential use in the treatment of disorders involving abnormal cellular proliferation . Additionally, further studies could be conducted to better understand its chemical reactions and mechanism of action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide, followed by cyclization to form the spiro structure . The reaction conditions often require specific solvents and catalysts to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high purity standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Vergleich Mit ähnlichen Verbindungen
1,4-Diazaspiro[5.5]undecan-3-one: Similar spiro structure but lacks the oxygen atom.
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one: Contains a benzyl group, offering different chemical properties.
Uniqueness: 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one is unique due to the presence of an oxygen atom in its spiro structure, which can influence its reactivity and interaction with biological targets.
Eigenschaften
IUPAC Name |
1-oxa-4,9-diazaspiro[5.5]undecan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-7-5-12-8(6-10-7)1-3-9-4-2-8/h9H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZILMRSSGKFWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNC(=O)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10516728 | |
| Record name | 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10516728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84243-25-4 | |
| Record name | 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84243-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10516728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for the antihypertensive effects observed with 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one?
A2: While further research is needed to fully elucidate the mechanism, pharmacological evaluation suggests that 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one primarily exerts its antihypertensive effects through peripheral alpha 1-adrenoceptor blockade []. This mechanism is supported by the observation that ring-opened analogues of this compound, possessing similar functionalities but lacking the spirocyclic structure, exhibit significantly reduced antihypertensive activity []. This highlights the importance of the intact spirocyclic system for potent interaction with the presumed alpha 1-adrenoceptor target.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
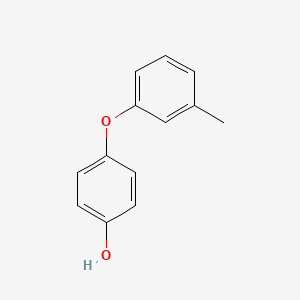
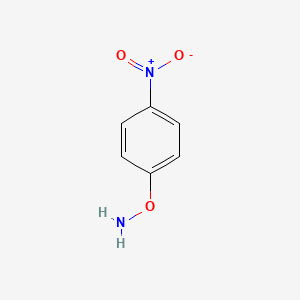

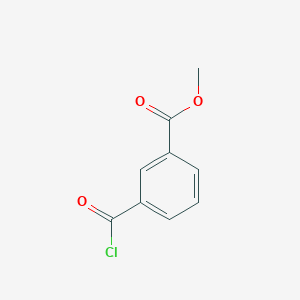
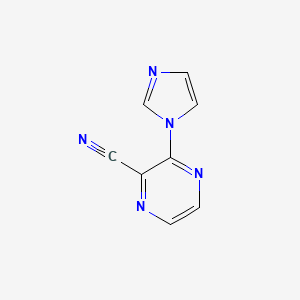
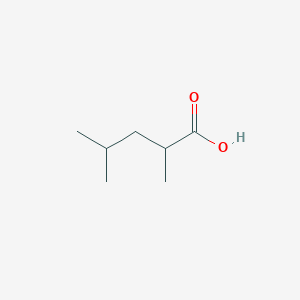


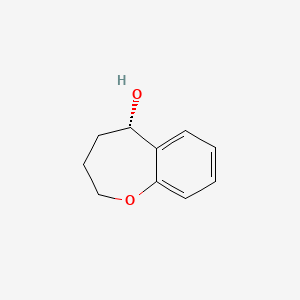
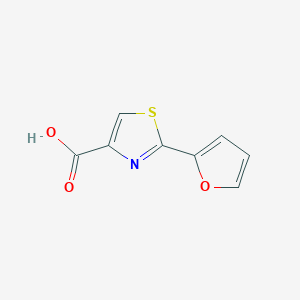

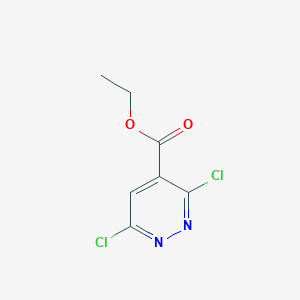
![Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate](/img/structure/B1317064.png)
![Methyl 3-[(4-chlorophenyl)thiomethyl]benzoate](/img/structure/B1317065.png)
